molecular formula C15H11N3OS B10889267 3-Phenyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one

3-Phenyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10889267
M. Wt: 281.3 g/mol
InChI Key: JEILLSWVHCLUMS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thioxodihydroimidazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one typically involves the condensation of 3-phenyl-2-thioxodihydro-1H-imidazol-4-one with 4-pyridinecarboxaldehyde. This reaction is often carried out in the presence of a base such as sodium acetate, under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or nucleophiles like amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thioxodihydroimidazole core. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-thioxodihydro-1H-imidazol-4-one: Lacks the pyridylmethylene group.

    5-(4-Pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one: Lacks the phenyl group.

    3-Phenyl-5-(4-pyridylmethylene)-2-oxodihydro-1H-imidazol-4-one: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of both phenyl and pyridylmethylene groups, along with the thioxo functionality, makes 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one unique. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5Z)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-8-16-9-7-11)17-15(20)18(14)12-4-2-1-3-5-12/h1-10H,(H,17,20)/b13-10-

InChI Key

JEILLSWVHCLUMS-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.